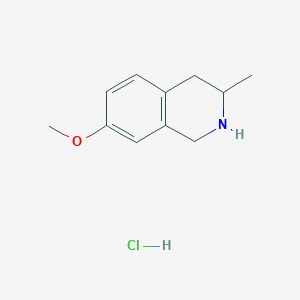
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Other methods include the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Molecular Structure Analysis
The molecular weight of this compound is 213.71 . The InChI code is 1S/C11H15NO.ClH/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H .Chemical Reactions Analysis
The chemical reactions of this compound involve the cyclization of an N-acyl derivative of β-phenylethylamine . This reaction is promoted by a dehydrating agent such as POCl3, P2O5, ZnCl2 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 213.71 . The storage temperature is room temperature .科学的研究の応用
Neuroprotective and Neurotoxic Activities
Research has shown that compounds related to 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, exhibit varying degrees of neurotoxicity towards SH-SY5Y cells. Interestingly, hydroxyl substitution on these compounds decreases toxicity, whereas methoxyl substitution increases it. Some disubstituted derivatives showed opposite trends. Notably, hydroxy-1MeTIQ derivatives demonstrated neuroprotective activity, suggesting potential for Parkinson's disease treatment (Okuda, Kotake, & Ohta, 2003).
Cardiovascular Effects
Studies on isoquinolines, including structures similar to 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, have explored their effects on blood pressure, pulse rate, respiration, and smooth muscle. Findings indicate that pressor activity is associated with secondary amines in these compounds, and hydroxy groups enhance this action while methoxy groups diminish it. These effects are comparable to those seen in β-phenylethylmethylamines, providing insights into the chemical constitution's relation to physiological actions (Fassett & Hjort, 1938).
Antitumor Activity
The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones have demonstrated moderate to high cytotoxic potency against various human tumor cell lines. This includes compounds like 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives, highlighting the potential of methoxysubstituted isoquinolines in developing new antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Behavioral Effects
Research into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, structurally related to 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, found that these compounds can transiently increase locomotor activity in mice following peripheral injection. Some of these compounds, detected in untreated rat brain, suggest a possible physiological role, opening avenues for further investigation into their behavioral effects (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Safety and Hazards
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that influences the progression of various diseases .
Biochemical Pathways
Thiqs are known to exert their effects through various biochemical pathways, influencing the activity of infective pathogens and neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLMIQPHNGABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

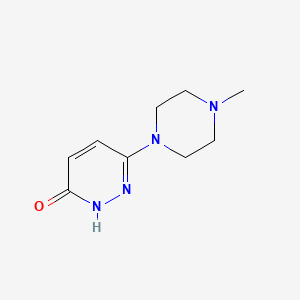
![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)
![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)
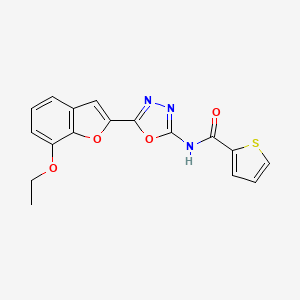
![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)
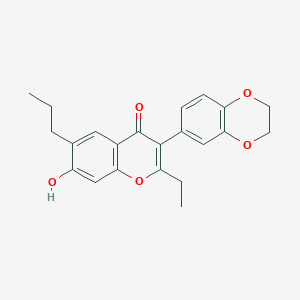
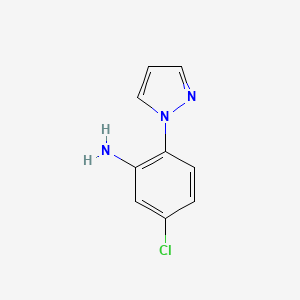
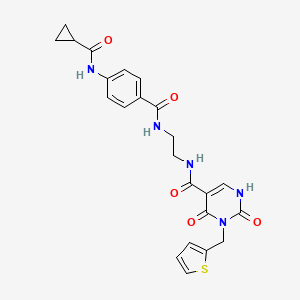
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2747744.png)
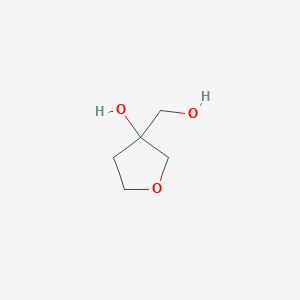
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)